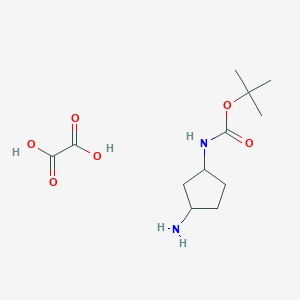

tert-Butyl (3-aminocyclopentyl)carbamate oxalate

Description

Properties

IUPAC Name |

tert-butyl N-(3-aminocyclopentyl)carbamate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.C2H2O4/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;3-1(4)2(5)6/h7-8H,4-6,11H2,1-3H3,(H,12,13);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAYXXHMFDTHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The carbamate is typically synthesized by the protection of the amine group on 3-aminocyclopentyl derivatives using a tert-butoxycarbonyl (Boc) protecting group. The Boc group is introduced by reacting the free amine with di-tert-butyl dicarbonate ((Boc)2O) under controlled conditions.

Common Procedure

- Starting material: 3-aminocyclopentylamine or its stereoisomers

- Reagents: Di-tert-butyl dicarbonate ((Boc)2O), base (e.g., triethylamine or sodium bicarbonate)

- Solvent: Typically dichloromethane (DCM) or tetrahydrofuran (THF)

- Conditions: Room temperature to mild heating (20-40°C), stirring for several hours

- Workup: Aqueous extraction, drying, and purification by crystallization or chromatography

Reaction Scheme

$$

\text{3-Aminocyclopentylamine} + (Boc)_2O \xrightarrow[\text{Base}]{\text{Solvent, RT}} \text{tert-Butyl (3-aminocyclopentyl)carbamate}

$$

Notes on Stereochemistry

- The stereochemistry of the cyclopentyl ring is preserved during protection.

- Enantiomerically pure or racemic mixtures can be used depending on the desired product.

Formation of this compound

Salt Formation

The oxalate salt is formed by acid-base reaction between the free base carbamate and oxalic acid.

Typical Procedure

- Reagents: tert-Butyl (3-aminocyclopentyl)carbamate, oxalic acid (usually in 1:1 molar ratio)

- Solvent: Ethanol, methanol, or water

- Conditions: Stirring at ambient temperature or slightly elevated temperature (20-50°C)

- Isolation: Precipitation of the oxalate salt by solvent evaporation or cooling, followed by filtration and drying

Reaction Scheme

$$

\text{tert-Butyl (3-aminocyclopentyl)carbamate} + \text{Oxalic acid} \rightarrow \text{this compound (salt)}

$$

Purification

- The oxalate salt is typically obtained as a crystalline solid.

- Purification can be achieved by recrystallization from suitable solvents such as ethanol or ethyl acetate.

Data Table: Summary of Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Boc Protection | (Boc)2O, Base (Et3N or NaHCO3) | DCM, THF | 20-40°C | 2-6 hours | Stirring under inert atmosphere preferred |

| Salt Formation (Oxalate) | Oxalic acid (1 eq) | Ethanol, MeOH, H2O | 20-50°C | 1-4 hours | Precipitation by cooling or evaporation |

| Purification | Recrystallization | Ethanol, EtOAc | Ambient to reflux | Variable | Yields high purity crystals |

Research Findings and Optimization

- Reaction Efficiency: Protection with Boc is high yielding (>85%) with minimal side reactions when performed under controlled pH and temperature.

- Salt Formation: Oxalate salt formation improves compound stability and crystallinity, facilitating handling and storage.

- Stereochemical Integrity: The stereochemistry of the cyclopentyl ring is maintained throughout, important for biological activity in pharmaceutical applications.

- Scalability: The methods are amenable to scale-up with standard organic synthesis equipment, using commercially available reagents.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (3-aminocyclopentyl)carbamate oxalate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the cyclopentyl ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Protecting Group : tert-Butyl (3-aminocyclopentyl)carbamate oxalate is utilized as a protecting group for amines during multi-step organic synthesis. This allows for selective reactions on other functional groups without interference from the amino group .

- Reactivity : The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it a valuable intermediate in synthetic pathways.

2. Medicinal Chemistry

- Drug Development : It serves as an intermediate in the synthesis of pharmaceuticals. Its ability to protect amino groups is crucial in developing complex drug molecules targeting various diseases .

- Therapeutic Applications : The compound has potential applications in treating conditions related to central nervous system (CNS) disorders due to its ability to cross the blood-brain barrier effectively .

3. Biological Research

- Enzyme Interaction Studies : The compound's structure allows it to be used in studies investigating enzyme interactions, particularly those involving carboxypeptidases .

- CNS Activity Assessment : Research has indicated that this compound may have beneficial effects in CNS applications, potentially aiding in the treatment of neurological disorders.

Case Study 1: Synthesis of Bioactive Molecules

In a study focused on synthesizing bioactive compounds, researchers employed this compound as a key intermediate. The study highlighted its effectiveness in generating compounds with enhanced biological activity against specific targets, showcasing its utility in drug discovery processes.

Case Study 2: CNS Activity

Another investigation assessed the permeability of this compound across the blood-brain barrier. Results indicated significant permeability, suggesting potential applications in developing treatments for CNS disorders such as Alzheimer's disease and other neurodegenerative conditions .

Mechanism of Action

The mechanism of action of tert-Butyl (3-aminocyclopentyl)carbamate oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition or activation of enzymatic reactions, influencing metabolic processes .

Comparison with Similar Compounds

Key Compounds:

tert-Butyl (3-oxocyclopentyl)carbamate (CAS 847416-99-3):

- Replaces the amine group with a ketone (3-oxo).

- Smaller molecular weight (199.25 g/mol) due to the absence of oxalate and amine .

- Lacks chiral centers, simplifying synthesis but reducing utility in stereospecific reactions.

tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate (CAS 1187929-81-2): Features a 4-membered azetidine ring instead of cyclopentane.

tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (Synthesis Intermediate): Cyclohexane ring with methoxy and amine substituents. Larger ring size (6-membered) alters steric hindrance and solubility compared to cyclopentane derivatives .

Physical and Chemical Properties

Biological Activity

Tert-Butyl (3-aminocyclopentyl)carbamate oxalate is a compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related studies.

- Molecular Formula : C10H17N2O3

- Molecular Weight : 199.25 g/mol

- CAS Number : 847416-99-3

- IUPAC Name : tert-Butyl (3-aminocyclopentyl)carbamate

This compound acts primarily as a chemokine receptor agonist . It interacts with specific receptors in the body, which can lead to various biological responses. The compound's structure allows it to bind effectively to these receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Chemokine Receptor Agonism :

- Neuroprotective Effects :

- Antitumor Activity :

Table 1: Summary of Biological Activities

Case Study: Chemokine Receptor Agonism

In a study examining the effects of this compound on chemokine receptors, researchers found that the compound significantly increased the activation of CCR5 and CXCR4 receptors, which are critical in the migration of immune cells during inflammatory responses. This activation was linked to enhanced chemotaxis of T-cells, indicating potential therapeutic applications in immunotherapy .

Neuroprotection Research

A recent study published in a peer-reviewed journal highlighted the neuroprotective effects of this compound in a model of Alzheimer's disease. The findings showed that treatment with this compound reduced amyloid-beta plaque formation and improved cognitive function in animal models. The proposed mechanism involves inhibition of neuroinflammatory cytokines, suggesting a pathway for further investigation into its use for neurodegenerative conditions .

Q & A

Q. Critical Considerations :

- Residual moisture can hydrolyze the Boc group; use anhydrous conditions during protection.

- Oxalate counterions may co-crystallize with solvent; optimize recrystallization using solvent polarity gradients .

Basic: How is the structural integrity of this compound validated?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : Confirm the Boc group (¹H NMR: 1.45 ppm, singlet for 9H) and cyclopentylamine backbone (3.37–3.42 ppm, multiplet for CH₂NH) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 375.42 for C₁₄H₂₇N₃O₃·C₂H₂O₄) .

- FT-IR : Detect carbamate C=O stretching (~1680–1720 cm⁻¹) and oxalate O-H bending (~2500–3000 cm⁻¹) .

Data Contradictions :

Discrepancies in melting points (e.g., 109–112°C vs. literature values) may arise from polymorphic forms; use differential scanning calorimetry (DSC) to characterize thermal behavior .

Advanced: How can stereochemical outcomes be controlled during synthesis?

Answer:

Stereoselectivity depends on:

Q. Key Challenges :

- Racemization during Boc deprotection; employ mild acidic conditions (e.g., TFA/DCM at 0°C) to minimize epimerization .

Advanced: What reaction mechanisms govern the stability of this compound under varying pH conditions?

Answer:

- Acidic Conditions : Boc groups hydrolyze via protonation of the carbonyl oxygen, leading to tert-butanol and CO₂ release. Oxalate counterions stabilize the protonated amine .

- Basic Conditions : Oxalate decomposes to glycolate, while the free amine undergoes nucleophilic attack on the carbamate, forming urea derivatives .

Experimental Design :

Monitor degradation kinetics using pH-stability studies (e.g., 0.1 M HCl/NaOH at 25°C) with LC-MS to identify breakdown products .

Advanced: How should storage conditions be optimized to prevent degradation?

Answer:

- Temperature : Store at –20°C in amber vials to inhibit thermal and photolytic decomposition .

- Humidity Control : Use desiccants (e.g., silica gel) to prevent hydrolysis; nitrogen purging minimizes oxidative side reactions .

Stability Data :

Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when stored under inert atmospheres .

Advanced: What analytical methods resolve challenges in quantifying oxalate counterion content?

Answer:

- Ion Chromatography : Quantify free oxalate using a Dionex IonPac AS11-HC column (NaOH eluent, conductivity detection) .

- Titrimetry : Direct titration with standardized KMnO₄ under acidic conditions (endpoint: pink persisting ≥30 sec) .

Pitfalls :

Oxalate may form complexes with metal impurities; pre-treat samples with chelating resins (e.g., Chelex 100) .

Advanced: How is this compound utilized in pharmacological research?

Answer:

As a key intermediate for anticoagulants (e.g., Edoxaban), it is evaluated in:

- In Vitro Assays : Measure inhibition of Factor Xa using chromogenic substrates (IC₅₀ ~1.2 nM) .

- Pharmacokinetics : Radiolabel the compound (¹⁴C-Boc) to study bioavailability and metabolic pathways in rodent models .

Research Gaps :

Limited data on blood-brain barrier penetration; employ MDCK cell monolayers to assess permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.